Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and a dihydropyridazine ring
Mechanism of Action
Target of Action
Compounds containing a piperidine ring are known to interact with a variety of biological targets, including receptors and enzymes .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the dihydropyridazine core. One common approach is the cyclization of an appropriate precursor containing the fluorophenyl and piperidinyl groups under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.
Medicine: The compound has shown promise in medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate: This compound shares a similar fluorophenyl group but has a different heterocyclic core.
1-(4-Fluorophenyl)ethanol: A simpler compound with a hydroxyl group instead of the carboxylate group.
1-(4-Fluorophenyl)ethanone: Another related compound with a ketone functional group.
Uniqueness: Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows for diverse applications and interactions that are not observed in its similar counterparts.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-piperidin-1-ylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-2-25-18(24)17-15(21-10-4-3-5-11-21)12-16(23)22(20-17)14-8-6-13(19)7-9-14/h6-9,12H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMJKMIWDTYKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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